Lipophilicity (Predicted LogP) Advantage Over Mono-Fluorinated and Mono-Trifluoromethylated Analogs
The predicted octanol-water partition coefficient (XLogP/miLogP) for 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde is approximately 2.3–2.7, representing a significant increase in lipophilicity relative to the mono-fluorinated analog 6-fluoro-2-hydroxybenzaldehyde (LogP 1.34) and a moderate increase over the mono-trifluoromethyl analog 2-hydroxy-3-(trifluoromethyl)benzaldehyde (LogP 2.22) [1][2]. This enhanced lipophilicity arises from the synergistic effect of the aromatic fluorine and trifluoromethyl groups, and it directly impacts membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.31 (mcule predicted); 2.69 (MMsINC SlogP) |
| Comparator Or Baseline | 6-Fluoro-2-hydroxybenzaldehyde: LogP 1.34 (bocsci); 2-Hydroxy-3-(trifluoromethyl)benzaldehyde: LogP 2.22 (rhawn) |
| Quantified Difference | ΔLogP ≈ +0.97 vs. 6-fluoro analog; ΔLogP ≈ +0.09 vs. 3-CF3 analog |
| Conditions | Predicted values from computed models (XLogP3, miLogP, SlogP) at pH 6.5–7.4 |
Why This Matters
A LogP increase of approximately one log unit relative to the 6-fluoro analog translates to roughly a tenfold increase in membrane partitioning, which can be critical when optimizing cellular potency and oral bioavailability of drug candidates built on this scaffold.
- [1] MMsINC Database. SlogP 2.6919 for 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde. View Source
- [2] BuildingBlock.bocsci.com. 6-Fluorosalicylaldehyde (CAS 38226-10-7): LogP 1.34380. View Source
